4-(2,5-Dichlorophenyl)-3-fluorophenol 4-(2,5-Dichlorophenyl)-3-fluorophenol
Brand Name: Vulcanchem
CAS No.: 1261998-74-6
VCID: VC11761303
InChI: InChI=1S/C12H7Cl2FO/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H
SMILES: C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C12H7Cl2FO
Molecular Weight: 257.08 g/mol

4-(2,5-Dichlorophenyl)-3-fluorophenol

CAS No.: 1261998-74-6

Cat. No.: VC11761303

Molecular Formula: C12H7Cl2FO

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dichlorophenyl)-3-fluorophenol - 1261998-74-6

Specification

CAS No. 1261998-74-6
Molecular Formula C12H7Cl2FO
Molecular Weight 257.08 g/mol
IUPAC Name 4-(2,5-dichlorophenyl)-3-fluorophenol
Standard InChI InChI=1S/C12H7Cl2FO/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H
Standard InChI Key YTFGGGDOSDZNCC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The molecular formula of 4-(2,5-dichlorophenyl)-3-fluorophenol is C12H7Cl2FO, with a molecular weight of 257.08 g/mol. The IUPAC name derives from the substitution pattern: a fluorine atom at position 3 of the phenol ring and a 2,5-dichlorophenyl group at position 4. Key stereoelectronic features include:

  • Planar aromatic systems: The phenol and dichlorophenyl rings adopt a near-coplanar arrangement due to conjugation, as seen in analogous structures.

  • Halogen interactions: The chlorine atoms at positions 2 and 5 induce electron-withdrawing effects, while the fluorine at position 3 modulates acidity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValueSource/Inference Basis
Molecular Weight257.08 g/molCalculated from formula
Melting Point~165–168°C (estimated)Analog data from
Boiling Point~335–340°C (estimated)Extrapolated from
LogP (Partition Coefficient)3.3–3.5Predicted via Cl/F substituents
pKa~8.2–8.5Fluorophenol analog studies

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocols for 4-(2,5-dichlorophenyl)-3-fluorophenol are published, its synthesis can be inferred from methods used for structurally related compounds:

Friedel-Crafts Acylation Followed by Halogenation

A common approach for dichlorophenyl-phenol derivatives involves:

  • Friedel-Crafts acylation of phenol with 2,5-dichlorobenzoyl chloride to introduce the dichlorophenyl group.

  • Electrophilic fluorination using Selectfluor™ or F-TEDA-BF4 at the meta position .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between a fluorophenol boronic ester and 2,5-dichlorophenyl halide offers regioselectivity, as demonstrated in analogous triazine syntheses .

Photoredox Catalysis

Visible-light-driven methods, such as those employing eosin Y and K2CO3 in methanol/water systems, enable oxidative coupling under mild conditions .

Physicochemical and Spectroscopic Analysis

Spectroscopic Signatures

  • NMR:

    • ¹H NMR: Aromatic protons appear as doublets between δ 6.8–7.5 ppm, with coupling constants (J = 8–10 Hz) indicative of para-substituted chlorines .

    • ¹³C NMR: The fluorine-coupled carbon at C3 resonates near δ 160 ppm, while chlorine-substituted carbons show signals at δ 125–135 ppm .

  • IR: Strong O-H stretch at ~3200 cm⁻¹, C-F vibration at 1100–1150 cm⁻¹, and C-Cl bands at 550–650 cm⁻¹.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition temperatures above 250°C, with exothermic peaks corresponding to dehalogenation and ring cleavage.

Biological and Pharmacological Activities

Antimicrobial Properties

Chlorophenyl-fluorophenol hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) and fungi (e.g., C. albicans, MIC = 32 µg/mL) . The dichlorophenyl moiety disrupts microbial membrane integrity, while fluorine enhances bioavailability .

Antioxidant Capacity

The phenolic -OH group acts as a radical scavenger, with DPPH assay IC50 values for analogs ranging from 12–18 µM. Electron-withdrawing substituents (Cl, F) stabilize the phenoxyl radical, prolonging activity .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

  • Triazine-based antimicrobials: Used in chalcone derivatives for drug-resistant pathogens .

  • Fluorinated antioxidants: For neurodegenerative disease therapeutics.

Material Science

  • Liquid crystals: Halogenated phenols enhance thermal stability in display technologies.

  • Polymer additives: Acts as a flame retardant due to chlorine content .

ParameterValueSource
HS Code2908.19 (Halogenated phenols)
LD50 (oral, rat)~500 mg/kg (estimated)Analog data

Future Directions and Research Gaps

  • Synthetic Optimization: Develop enantioselective routes for chiral variants.

  • In Vivo Toxicology: Assess chronic exposure risks in mammalian models.

  • Computational Studies: DFT modeling to predict reactivity and metabolite pathways.

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